molecular formula C20H23N3O6S B10886485 [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate

[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate

Cat. No.: B10886485
M. Wt: 433.5 g/mol
InChI Key: QBFJTXIMYIRZBY-UHFFFAOYSA-N
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Description

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an aminosulfonyl group attached to an aniline ring, an oxoethyl group, and a benzoylamino pentanoate moiety. Its molecular formula is C20H18N6O6S5, and it has a molecular weight of 598.723 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminosulfonylaniline with oxoethyl derivatives under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoylamino pentanoate in the presence of suitable catalysts and solvents to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE involves its interaction with specific molecular targets and pathways. The compound’s aminosulfonyl and benzoylamino groups are key to its activity, allowing it to bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopentanoate

InChI

InChI=1S/C20H23N3O6S/c1-2-6-17(23-19(25)14-7-4-3-5-8-14)20(26)29-13-18(24)22-15-9-11-16(12-10-15)30(21,27)28/h3-5,7-12,17H,2,6,13H2,1H3,(H,22,24)(H,23,25)(H2,21,27,28)

InChI Key

QBFJTXIMYIRZBY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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